2-Isobutyl-4-methylfuran

説明

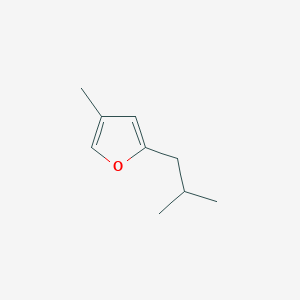

2-Isobutyl-4-methylfuran (C₉H₁₄O) is a furan derivative characterized by a substituted furan ring with an isobutyl group at the 2-position and a methyl group at the 4-position. Its structure combines steric hindrance from the isobutyl group with the electron-donating properties of the methyl substituent, influencing reactivity and stability .

特性

CAS番号 |

126861-09-4 |

|---|---|

分子式 |

C9H14O |

分子量 |

138.21 g/mol |

IUPAC名 |

4-methyl-2-(2-methylpropyl)furan |

InChI |

InChI=1S/C9H14O/c1-7(2)4-9-5-8(3)6-10-9/h5-7H,4H2,1-3H3 |

InChIキー |

OQMOSIGMGVLRHL-UHFFFAOYSA-N |

正規SMILES |

CC1=COC(=C1)CC(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-isobutyl-4-methylfuran can be achieved through several methods. One common approach involves the Prins cyclization of isoprenol and isovaleraldehyde, which produces 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol. This intermediate can then be dehydrated to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of readily available starting materials and catalysts to optimize yield and efficiency. The process may include steps such as catalytic hydrogenation, cyclization, and dehydration under controlled conditions to ensure high purity and yield.

化学反応の分析

Types of Reactions: 2-Isobutyl-4-methylfuran undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding furanic acids or aldehydes.

Reduction: Reduction reactions can convert it into saturated derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the furan ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products:

Oxidation: Furanic acids and aldehydes.

Reduction: Saturated furan derivatives.

Substitution: Halogenated, nitrated, or sulfonated furans.

科学的研究の応用

Chemical Synthesis

2-Isobutyl-4-methylfuran serves as an important intermediate in organic synthesis. Its derivatives are utilized in the production of various chemicals, including solvents and other industrial products. The compound's structure allows it to participate in several chemical reactions, making it versatile for synthesizing more complex molecules.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Hydroxyalkylation/Alkylation | Reacts with butanal to form biodiesel precursors using acidic ion-exchange resins | Up to 90% |

| Hydrogenation | Conversion of furfural to 2-methylfuran using various catalysts | 96.3% selectivity |

| Alkylation | Formation of 2,2′-butylidenebis[5-methylfuran] from 2-methylfuran and butanal | 16% - 86% |

Pharmaceutical Applications

The compound has been explored for its potential pharmaceutical applications. Research indicates that derivatives of this compound exhibit biological activity that could be harnessed for therapeutic purposes.

- Antimicrobial Activity : Some studies have shown that furan derivatives possess antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents.

- Cytotoxicity Studies : Preliminary research suggests that certain furan compounds may exhibit cytotoxic effects against cancer cell lines, indicating potential for use in cancer therapy.

Biofuel Potential

Given the increasing interest in renewable energy sources, this compound has been evaluated as a biofuel alternative. Its high energy density and favorable combustion properties make it a candidate for blending with conventional fuels.

- Energy Density : Compared to ethanol, this compound has a higher octane number and energy density, making it an attractive option for biofuel formulations.

- Sustainable Production : The synthesis from renewable biomass sources aligns with sustainability goals, promoting the use of agricultural waste for energy production.

Case Study 1: Catalytic Hydroxyalkylation

A significant study focused on the catalytic hydroxyalkylation of 2-methylfuran with butanal over acidic ion-exchange resins. Researchers found that varying temperature influenced both the conversion rates and yield of desired products, achieving up to 90% conversion at optimal conditions (50 °C) with minimal byproduct formation .

Case Study 2: Hydrogenation Processes

Research into the hydrogenation of furfural to produce 2-methylfuran highlighted the effectiveness of cobalt-based catalysts. The study demonstrated that using hydroquinone as an additive enhanced selectivity and yield, achieving up to 73% yield of 2-methylfuran under controlled conditions .

作用機序

The mechanism of action of 2-isobutyl-4-methylfuran involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

類似化合物との比較

Comparison with Similar Compounds

To contextualize 2-Isobutyl-4-methylfuran’s properties, a comparison with structurally related furan derivatives is provided below.

Table 1: Structural and Functional Comparison

Key Findings:

Reactivity: this compound’s isobutyl group enhances steric protection, reducing electrophilic substitution rates compared to simpler furans like 2-methylfuran. In contrast, 2-(4-Methoxyphenyl)benzofuran-4-ol’s hydroxyl and methoxy groups enable hydrogen bonding and increased solubility in polar solvents . The pyrrolidine-fused furan in 5-[2H-Pyrrol-4-ylidenemethyl]-2-furanmethanol shows unique conjugation effects, stabilizing charge transfer in biological systems .

Applications :

- This compound is favored in flavor chemistry for its woody, earthy aroma, whereas 2-(4-Methoxyphenyl)benzofuran-4-ol is utilized in antioxidant drug intermediates .

- Furan-pyrrolidine hybrids, such as the compound in , are under investigation for antimicrobial and anticancer properties .

Thermal Stability :

- This compound’s branched alkyl groups improve thermal resistance (decomposition temperature >200°C), outperforming linear-substituted furans like 2-pentylfuran (decomposition at ~180°C) .

生物活性

2-Isobutyl-4-methylfuran (IBMF) is an organic compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmacology and environmental science. This article reviews the existing literature on the biological activity of IBMF, focusing on its toxicity, pharmacological properties, and potential therapeutic applications.

This compound is a furan derivative characterized by a furan ring with isobutyl and methyl substituents. Its molecular formula is C_8H_10O, and it is known for its distinctive odor, which has led to its use in flavoring and fragrance industries.

Genotoxicity and Mutagenicity

Research indicates that IBMF exhibits low genotoxic potential. In an Ames test conducted with various strains of Salmonella typhimurium and Escherichia coli, no significant increase in revertant colonies was observed at concentrations up to 5000 μg/plate, suggesting that IBMF is not mutagenic under the tested conditions . Furthermore, studies involving human peripheral blood lymphocytes showed no significant chromosomal aberrations, reinforcing its safety profile regarding genetic toxicity .

Repeated Dose Toxicity

The repeated dose toxicity assessment of IBMF revealed a margin of exposure (MOE) greater than 100 for developmental and reproductive toxicity endpoints. This indicates a low risk associated with prolonged exposure to the compound . The local respiratory toxicity was also evaluated, showing no significant adverse effects at typical exposure levels.

Anti-inflammatory Effects

The anti-inflammatory potential of furan derivatives has been documented in several studies. Compounds with similar structures have exhibited significant inhibition of inflammatory mediators, indicating that IBMF could have therapeutic applications in managing inflammatory conditions. Further research is needed to establish its efficacy specifically.

Study on Phytochemical Compounds

A recent study isolated various phytochemical compounds from Colocasia species, which included compounds structurally related to IBMF. These compounds demonstrated promising biological activities such as antibacterial effects and anti-inflammatory properties . This highlights the potential for further investigation into IBMF's bioactivity within similar contexts.

Environmental Safety Assessment

Environmental assessments indicate that IBMF does not pose significant risks to human health or the environment under normal usage conditions. Its rapid metabolism and low bioaccumulation potential contribute to its favorable safety profile .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。